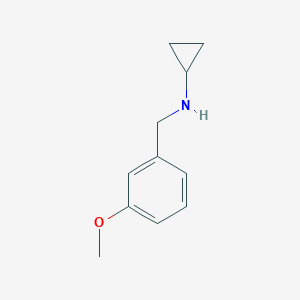

N-(3-methoxybenzyl)cyclopropanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(3-methoxyphenyl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-11-4-2-3-9(7-11)8-12-10-5-6-10/h2-4,7,10,12H,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPAMNLYORQZRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405983 | |

| Record name | N-(3-methoxybenzyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625437-31-2 | |

| Record name | N-(3-methoxybenzyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(3-methoxyphenyl)methyl]cyclopropanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

N 3 Methoxybenzyl Cyclopropanamine Via Reductive Amination:a Common and Efficient Method Involves the Reaction of 3 Methoxybenzaldehyde with Cyclopropanamine to Form an Intermediate Imine.rsc.orgthis Imine is then Reduced in Situ, Typically Using a Reducing Agent Like Sodium Borohydride, to Yield the Final Secondary Amine.rsc.orgthe Process Generally Involves Stirring the Aldehyde and Amine, Sometimes with a Drying Agent Like Magnesium Sulfate, Followed by the Addition of the Reducing Agent.rsc.org

Mechanistic Investigations of Cyclopropane (B1198618) Ring Transformations

The cyclopropyl group, a three-membered carbocyclic system, is characterized by significant ring strain, which dictates its chemical reactivity. researchgate.net This inherent strain facilitates various transformations that are not commonly observed in larger ring systems. researchgate.netbris.ac.uk

The high reactivity of cyclopropanes enables stereo- and regio-controlled ring-opening reactions, providing access to a variety of functionalized products. researchgate.net The release of ring strain is a primary thermodynamic driving force for these reactions. bris.ac.uk

Ring-opening hydroarylation, which installs an aryl group and a hydrogen atom in a 1,3-relationship, is a key transformation. nih.gov While typically limited to donor-acceptor cyclopropanes, this reaction has been achieved for monosubstituted cyclopropanes using a catalytic amount of a Brønsted acid, such as triflic acid (TfOH), in hexafluoroisopropanol (HFIP). nih.gov The mechanism of this transformation is highly dependent on the nature of the substituent on the cyclopropane ring. nih.gov

For electron-rich arylcyclopropanes, the reaction with arene nucleophiles proceeds through a simple SN1-type ring-opening mechanism. nih.gov In this pathway, the acid catalyst protonates the cyclopropane ring, leading to the formation of a carbocation intermediate, which is then attacked by the nucleophile. In contrast, cyclopropanes bearing a carbonyl substituent react with electron-rich arenes via a homo-conjugate addition pathway. nih.gov Visible-light-mediated photoredox catalysis has also emerged as a method for initiating ring-opening reactions of cyclopropanes. researchgate.net Furthermore, transition metals can catalyze ring cleavage through oxidative addition into a C-C bond, a process facilitated by the high orbital availability and strain release of the cyclopropane ring. bris.ac.uk

The strained C-C bonds of the cyclopropane ring can be susceptible to nucleophilic attack, leading to ring-opening. In the context of hydroarylation, electron-rich arenes act as nucleophiles that attack the protonated cyclopropane intermediate. nih.gov The regioselectivity of this attack is influenced by the electronic nature of the cyclopropane substituent. nih.gov

Additionally, intramolecular nucleophilic additions can occur. For instance, aminocyclopropanes equipped with tethered nucleophiles like anilines can undergo transition metal-catalyzed C-C bond activation, forming a metallacycle intermediate that is then trapped by the internal nucleophile. bris.ac.uk The mechanism of cyclopropanation can also provide insight into the reverse reaction; for example, the reaction of an α,β-unsaturated amide with a sulfur ylide involves the nucleophilic attack of the ylide carbon on the double bond, followed by ring closure. chemrxiv.org This highlights the electrophilic character of the β-carbon in the activated alkene, which is analogous to how a polarized cyclopropane ring might interact with a nucleophile. chemrxiv.org

Dynamics of Amine Functionality in this compound Synthesis

The synthesis of this compound typically involves the formation of a C-N bond between the cyclopropylamine (B47189) moiety and the 3-methoxybenzyl group. A common synthetic route is the reductive amination of 3-methoxybenzaldehyde (B106831) with cyclopropanamine. This process hinges on the initial formation of an imine intermediate.

The reaction between an aldehyde or ketone and a primary amine, such as cyclopropanamine, yields an imine (also known as a Schiff base), a compound containing a carbon-nitrogen double bond (C=N). chemistrysteps.comlibretexts.org This reaction is reversible and generally catalyzed by a mild acid. libretexts.orgyoutube.com The mechanism proceeds through several distinct steps:

Nucleophilic Attack: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. chemistrysteps.com This initial step forms a tetrahedral intermediate called a carbinolamine. libretexts.org

Proton Transfer: A series of proton transfers occurs. makingmolecules.com An intramolecular proton transfer from the nitrogen to the oxygen can occur, or solvent/catalyst can mediate the transfers. youtube.com The goal is to neutralize the zwitterionic intermediate and prepare for the elimination step. chemistrysteps.com

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst. libretexts.org This converts the hydroxyl group (-OH) into a much better leaving group, water (-OH2+). chemistrysteps.comyoutube.com

Elimination of Water: The lone pair of electrons on the nitrogen atom pushes down to form a C=N double bond, expelling the water molecule. youtube.com

Deprotonation: The resulting species is a positively charged iminium ion. A base (such as another amine molecule or the conjugate base of the catalyst) removes the proton from the nitrogen atom to yield the neutral imine product. chemistrysteps.comyoutube.com

The reaction of a secondary amine with an aldehyde or ketone follows a similar initial path to form an iminium ion. However, since the nitrogen in the iminium ion has no proton to lose, a proton is removed from an adjacent carbon (the α-carbon), leading to the formation of an enamine (a compound with a C=C double bond adjacent to a nitrogen atom). libretexts.orgmakingmolecules.com

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Nucleophilic attack of primary amine on carbonyl carbon. | Carbinolamine |

| 2 | Proton transfer from nitrogen to oxygen. | Neutral Carbinolamine |

| 3 | Protonation of the hydroxyl group by an acid catalyst. | Protonated Carbinolamine |

| 4 | Elimination of a water molecule. | Iminium Ion |

| 5 | Deprotonation of the nitrogen atom. | Imine (Schiff Base) |

Proton transfer is a critical component throughout the amination process, influencing reaction rates and the stability of intermediates. youtube.commdpi.com The entire mechanism of imine formation is a sequence of acid-base reactions. youtube.com The reaction is sensitive to pH. At very low pH, most of the amine nucleophile is protonated, rendering it non-nucleophilic and slowing the initial attack on the carbonyl. libretexts.orgyoutube.com At high pH, there is not enough acid to effectively catalyze the dehydration step (protonation of the hydroxyl group). libretexts.org Consequently, the maximum reaction rate is typically observed at a weakly acidic pH, often between 4 and 5. libretexts.org

The key proton transfer events are:

Protonation of the Carbonyl: Acid catalysis begins by protonating the carbonyl oxygen, which makes the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic amine. youtube.com

Intra/Intermolecular Proton Shuttling: Following the nucleophilic attack, protons are transferred to neutralize the initial zwitterionic adduct, forming the carbinolamine. youtube.commakingmolecules.com

Facilitating Leaving Group Departure: The crucial role of the acid catalyst is to protonate the carbinolamine's hydroxyl group, converting it into water, a good leaving group, which is essential for the subsequent elimination step. chemistrysteps.comlibretexts.org

Final Deprotonation: The final step involves the removal of a proton from the nitrogen of the iminium ion to yield the final, neutral imine product. youtube.com

These proton transfer steps are often reversible and highlight the dynamic equilibrium present in the reaction mixture. youtube.com

Role of Catalysis in this compound Derivatives Synthesis

Catalysis is pivotal in the synthesis of this compound and its derivatives, offering efficiency, selectivity, and access to diverse molecular architectures. Both biocatalysis and chemical catalysis are employed.

Biocatalysis: Imine reductases (IREDs) have demonstrated significant potential as catalysts for the asymmetric synthesis of chiral amines via reductive amination. nih.gov These NADPH-dependent enzymes can catalyze the reaction between a ketone and an amine to produce a chiral amine product. nih.govresearchgate.net Studies on a wide panel of IREDs have shown that many can facilitate the reductive amination of ketones like 4-methoxyphenylacetone (B17817) with cyclopropylamine to produce N-[1-(4-methoxyphenyl)-2-propanyl]cyclopropanamine, a structurally related compound. nih.gov The efficiency of these enzymes varies, with some providing complete conversion to the desired amine product. nih.govresearchgate.net This approach offers a green and highly selective method for producing chiral cyclopropanamine derivatives.

Chemical Catalysis: A variety of metal-based and organocatalytic systems are used to synthesize cyclopropanamine derivatives.

Palladium Catalysis: Palladium catalysts are versatile for C-C and C-N bond formation. For instance, palladium-catalyzed carbon monoxide insertion reactions followed by nucleophilic substitution can be used to build complex derivatives. google.com.pg Palladium complexes are also used in the amination of arenes, which could be applied to synthesize analogs. aablocks.com

Rhodium Catalysis: Chiral rhodium complexes can catalyze enantioselective cyclopropanation reactions, allowing for the construction of optically pure trisubstituted cyclopropanes. organic-chemistry.org

Reducing Agents: In standard reductive amination, after the formation of the imine, a chemical reducing agent is used to reduce the C=N bond to a C-N single bond. Common reagents for this step include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). youtube.comnih.gov

Brønsted Acid Catalysis: As discussed previously, Brønsted acids are effective catalysts for the ring-opening of cyclopropanes, enabling the synthesis of 1,3-difunctionalized compounds from cyclopropane precursors. nih.govsigmaaldrich.com

| Catalyst Type | Catalyst Example | Reaction Type | Application in Derivative Synthesis | Reference |

|---|---|---|---|---|

| Biocatalyst | Imine Reductase (IRED) | Asymmetric Reductive Amination | Synthesis of chiral amines from ketones and cyclopropylamine. | nih.gov, researchgate.net |

| Metal Catalyst | Palladium(0) complexes | Carbonylation / Cross-Coupling | Formation of amide or aryl derivatives. | aablocks.com, google.com.pg |

| Metal Catalyst | Rhodium complexes | Asymmetric Cyclopropanation | Enantioselective synthesis of substituted cyclopropane rings. | organic-chemistry.org |

| Chemical Reagent | Sodium Borohydride (NaBH₄) | Imine Reduction | Reduction of the imine intermediate in reductive amination. | youtube.com, nih.gov |

| Organocatalyst | Triflic Acid (TfOH) | Ring-Opening Hydroarylation | Synthesis of 1,3-difunctionalized compounds from cyclopropane precursors. | nih.gov |

Transition Metal-Catalyzed Reaction Mechanisms

Transition metals are pivotal in activating the strained cyclopropane ring of N-aryl cyclopropylamines, including this compound, enabling a variety of transformations. These catalysts operate through distinct mechanistic cycles, often involving the formation of key intermediates that dictate the final product structure.

One significant pathway is the Zirconium-catalyzed C–C bond hydroboration of cyclopropylamines. This reaction achieves the selective cleavage of the proximal Cα–Cβ single bond of the cyclopropane ring. acs.org Mechanistic studies suggest that the reaction is initiated by the in-situ formation of a Zr-H species from a precatalyst like Cp₂ZrCl₂ in the presence of a base, such as K₂CO₃. acs.orgnih.gov This Zr-H species reacts with the N-H bond of the cyclopropylamine in a metathesis step to form a key N-Zr(IV) intermediate, releasing hydrogen gas. Subsequently, the cleavage of the C-C bond occurs via a β-carbon elimination from this N-zirconated species, leading to an imino propyl zirconium intermediate. This intermediate then reacts with a hydroborating agent like pinacolborane (HBpin) to yield the γ-boronated amine product and regenerate the active Zr-H catalyst. acs.org The process is notable for its use of earth-abundant group IV metals and provides access to γ-boronated amines, which are otherwise challenging to synthesize. acs.org

Another well-documented transformation is the Iron(II)-catalyzed radical [3+2] cyclization of N-aryl cyclopropylamines with various alkenes. nih.govacs.org This method allows for the construction of polyfunctionalized cyclopentylamine (B150401) scaffolds. nih.gov The reaction is typically catalyzed by inexpensive and low-toxicity iron salts, such as FeCl₂·4H₂O, and proceeds without the need for an external oxidant or base. nih.govacs.org The proposed mechanism involves an iron(II)-mediated hydrogen radical dissociation from the N-H group of the cyclopropylamine. nih.gov This step is considered crucial, as N-methylated cyclopropylamines fail to produce the desired product. The resulting nitrogen-centered radical then undergoes ring-opening of the cyclopropane to form a carbon-centered radical, which subsequently adds to an alkene in a [3+2] cycloaddition fashion to generate the cyclopentylamine product. nih.gov The reaction exhibits broad substrate scope, accommodating a wide range of N-aryl cyclopropylamines and alkenes. nih.govacs.org

Table 1: Iron(II)-Catalyzed Radical [3+2] Cyclization of N-Aryl Cyclopropylamines with Alkenes acs.orgnih.gov

| N-Aryl Cyclopropylamine | Alkene Partner | Catalyst | Conditions | Yield of Cyclopentylamine Derivative |

|---|

Lewis Acid-Promoted Pathways

Lewis acids can effectively promote reactions of this compound by activating the molecule towards nucleophilic attack. The strained cyclopropane ring, particularly when substituted with a donor group like an N-benzyl moiety, is susceptible to ring-opening under Lewis acidic conditions. uni-regensburg.de

The general mechanism for the Lewis acid-catalyzed ring-opening of donor-acceptor (D-A) cyclopropanes provides a framework for understanding this pathway. In the case of this compound, the nitrogen atom's lone pair can act as an internal donor. A Lewis acid can coordinate to an acceptor group (if present) or, in some contexts, directly interact with the nitrogen or the oxygen of the methoxy (B1213986) group. This coordination enhances the electrophilicity of the cyclopropane ring, facilitating its cleavage. rsc.org The ring-opening typically proceeds via an Sₙ1-type mechanism, generating a stabilized zwitterionic or 1,3-dipolar intermediate. uni-regensburg.dersc.org This intermediate is highly reactive and can be trapped by various nucleophiles, leading to the formation of functionalized acyclic products or new ring systems through subsequent cyclization events. uni-regensburg.de

The choice of Lewis acid can be critical in directing the reaction towards a specific outcome. For instance, in the N-alkylation of indazoles with D-A cyclopropanes, different Lewis acids like Al(OTf)₃ and Co(NTf₂)₂ lead to different regioisomers of the product. rsc.org This highlights the tunable nature of these reactions. nih.gov Lewis acids such as Yb(OTf)₃, Ga(OTf)₃, and SnCl₄ have also been successfully employed to catalyze the ring-opening of D-A cyclopropanes and subsequent annulation or polymerization reactions. uni-regensburg.dersc.org The pathway involves the Lewis acid activating the cyclopropane, which then reacts with a nucleophile. For this compound, the nitrogen itself or an external nucleophile could initiate the reaction cascade following Lewis acid activation.

Table 2: Lewis Acid-Catalyzed Ring-Opening Reactions of Donor-Acceptor Cyclopropanes uni-regensburg.dersc.org

| Cyclopropane Substrate | Nucleophile | Lewis Acid Catalyst | Conditions | Yield |

|---|

Structure Reactivity Relationships in N 3 Methoxybenzyl Cyclopropanamine Chemistry

Influence of Cyclopropane (B1198618) Ring Conformation on Reactivity

The cyclopropane ring is the smallest cycloalkane, characterized by significant angle strain (approximately 27 kcal/mol) due to its internal C-C-C bond angles of 60°, a major deviation from the ideal 109.5° for sp³-hybridized carbon. masterorganicchemistry.com This inherent strain makes the ring susceptible to reactions that lead to ring-opening.

The reactivity of the cyclopropane ring is heavily influenced by its conformation relative to adjacent substituents. When conjugated with π-systems or groups with p-orbitals, such as the nitrogen atom in N-(3-methoxybenzyl)cyclopropanamine, the ring typically adopts a "bisected" conformation. wiley.com In this arrangement, one C-C bond of the cyclopropane ring is parallel to the p-orbital of the adjacent atom. This alignment allows for electronic communication, resulting in a lengthening of the two adjacent (vicinal) C-C bonds and a shortening of the distal C-C bond. wiley.com The stereochemistry of substituents on the cyclopropane ring, often designated as cis or trans, is a critical determinant of reactivity and molecular recognition. In studies of related spirocyclic tranylcypromine (B92988) derivatives, the cis and trans isomers showed markedly different biological potencies, highlighting the importance of the fixed spatial arrangement of the amine group relative to the rest of the molecule. rsc.org

| Characteristic | Description | Implication for Reactivity | Reference |

|---|---|---|---|

| High Angle Strain | Internal bond angles of 60° lead to ~27 kcal/mol of strain energy. | The ring can undergo opening reactions to relieve strain, acting as a reactive functional group. | masterorganicchemistry.com |

| Bisected Conformation | Preferred alignment when adjacent to a π-system or p-orbital, allowing for orbital overlap. | Influences electronic properties and the stability of reactive intermediates like radicals and cations. | wiley.com |

| Stereospecificity | Reactions involving the formation or modification of the cyclopropane ring often preserve the stereochemistry of the starting material. | Allows for the synthesis of stereochemically defined products (e.g., cis or trans isomers). | masterorganicchemistry.comrsc.org |

| Cyclopropylcarbinyl Rearrangements | Radicals or cations adjacent to the cyclopropane ring can undergo rapid ring-opening rearrangements. | This reactivity can be harnessed in synthesis or can be an undesired side reaction pathway. | wiley.com |

Steric and Electronic Effects of the 3-Methoxybenzyl Group

The 3-methoxybenzyl group attached to the cyclopropylamine (B47189) nitrogen plays a crucial role in modulating the molecule's reactivity through a combination of steric and electronic effects.

Electronic Effects: The methoxy (B1213986) group is electron-donating via resonance (+R effect) and moderately electron-withdrawing via induction (-I effect). When placed at the meta position, the resonance effect on the benzylic position is minimized, but its inductive effect still influences the electron density of the aromatic ring. mdpi.com This electronic modification is critical in synthetic applications. For example, para-methoxybenzyl (PMB) ethers are prized as protecting groups because the strong electron-donating character of the para-methoxy group stabilizes a cationic intermediate, allowing for gentle oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). thieme-connect.de The 3-methoxybenzyl group, while less activated, is still susceptible to similar oxidative conditions that would leave an unsubstituted benzyl (B1604629) group intact. thieme-connect.de

Steric Effects: The benzyl group itself is sterically demanding. Its bulk can influence the approach of reagents to the nitrogen atom and the adjacent cyclopropane ring, potentially directing the stereochemical outcome of reactions. Research on closely related N-substituted 2-phenylcyclopropylmethylamines has shown that the placement of a methoxy group on the benzyl ring significantly alters biological activity. nih.gov For instance, the N-(2-methoxybenzyl) derivative was found to be a potent and selective ligand, demonstrating that the interplay between steric bulk and electronic properties is critical for molecular interactions. nih.gov

| N-Substituent | Observed Potency (EC₅₀ at 5-HT₂C) | Key Observation | Reference |

|---|---|---|---|

| N-methyl | 23 nM | Maintained high potency compared to the primary amine. | nih.gov |

| N-benzyl | 24 nM | Addition of the benzyl group maintained high potency. | nih.gov |

| N-(2-methoxybenzyl) | 24 nM | The ortho-methoxy group was well-tolerated and led to high selectivity. | nih.gov |

| N-(pyridin-4-ylmethyl) | 433 nM | The electron-deficient pyridine (B92270) ring resulted in weaker potency. | nih.gov |

Impact of Substituents on Reaction Selectivity and Efficiency

The introduction of substituents on either the aromatic ring or the cyclopropane moiety can dramatically alter reaction pathways, selectivity, and efficiency. The electronic nature of the substituent is often the deciding factor.

Studies on the synthesis of heterocyclic systems have shown that the presence of a methoxy group on an N-aryl reactant can completely divert the course of a reaction compared to an unsubstituted analog. wur.nl For example, in a reaction between N-aryl propynamides and DMSO, substrates with electron-donating methoxy groups or electron-withdrawing fluorine groups favored a pathway leading to spiro wur.nlchemenu.comtrienones, whereas substrates with milder substituents yielded quinolin-2-ones. wur.nl This divergence is attributed to the ability of the substituent to stabilize or destabilize key intermediates in the reaction cascade.

| Reaction Type | Substituent (R) | Product / Yield | Underlying Effect | Reference |

|---|---|---|---|---|

| Spirocyclization of N-aryl propynamides | R = H | Quinolin-2-one (80%) | Favors one cyclization pathway. | wur.nl |

| R = OMe | Spiro wur.nlchemenu.comtrienone (85%) | Electron-donating group stabilizes an alternative intermediate, favoring a divergent pathway. | wur.nl | |

| R = F | Spiro wur.nlchemenu.comtrienone | Electron-withdrawing group also favors the spirocyclization pathway. | wur.nl | |

| Suzuki Coupling (Aryl-Br + PhB(OH)₂) | Aryl = 4-methoxyphenyl | 4-Methoxybiphenyl | The electron-donating group can influence the rate of oxidative addition to the Pd(0) catalyst. | mdpi.com |

| Aryl = 4-(trifluoromethyl)phenyl | 4-Trifluoromethylbiphenyl | The strong electron-withdrawing group significantly alters the electronic nature of the aryl halide. | mdpi.com |

Conformational Rigidity and its Implications for Chemical Transformations

A defining feature of this compound is its conformational rigidity. The three-membered cyclopropane ring is inherently rigid, lacking the conformational flexibility of larger rings like cyclohexane. chemenu.comchemenu.com This rigidity fixes the spatial orientation of the substituents attached to it.

This lack of flexibility has significant implications for both chemical reactivity and biological interactions. By locking the molecule into a limited set of low-energy conformations, the entropic cost of binding to a biological target like an enzyme or receptor is reduced, which can lead to higher affinity and potency. chemenu.comchemenu.com In chemical transformations, this conformational constraint means the molecule may be pre-organized for a specific reaction pathway. The orientation of the nitrogen's lone pair of electrons and the bulky benzyl group relative to the cyclopropane ring is not random. This fixed geometry can enhance the rate of a reaction if the transition state is easily accessible from the ground-state conformation, or hinder it if a significant conformational change is required. The stereochemical relationship between different parts of related molecules has been confirmed using advanced NMR techniques like the Nuclear Overhauser Effect (NOE), which provides direct evidence of the through-space proximity of atoms, confirming their fixed relative orientations. rsc.org

Advanced Computational and Theoretical Studies

Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations of Reactions

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid computational method that combines the accuracy of quantum mechanics (QM) for a small, critical region of a system with the efficiency of molecular mechanics (MM) for the larger, less critical environment. arxiv.orgusc.edu This approach is particularly well-suited for studying reactions in complex systems like enzymes or in solution. usc.eduuoa.gr The QM region, typically encompassing the substrate and key active site residues where bond-breaking or forming occurs, is treated with a high-level electronic structure theory. nih.gov The surrounding protein and solvent are handled by a classical force field (MM), which reduces computational cost while still accounting for environmental effects. uoa.grnih.gov

While specific QM/MM simulation studies published for N-(3-methoxybenzyl)cyclopropanamine are not prominent, the methodology could be applied to understand its metabolism or its interaction with a target protein. In a hypothetical study of its enzymatic degradation, the cyclopropylamine (B47189) and methoxybenzyl moieties, along with the catalytic residues of the enzyme, would be defined as the QM region. The remainder of the enzyme and surrounding water molecules would constitute the MM region. Such a simulation could map the reaction pathway, identify intermediates, and calculate activation energies, providing a detailed mechanistic understanding of its biochemical transformation. nih.gov The additive QM/MM scheme is a common approach, where the total energy is the sum of the QM energy of the inner system, the MM energy of the larger system, and the interaction energy between the two. usc.edu

Density Functional Theory (DFT) Applications in Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.gov It has become a primary tool in computational chemistry for predicting molecular properties due to its favorable balance of accuracy and computational cost. nih.govresearchgate.net DFT can be used to calculate optimized molecular geometries, vibrational frequencies, and various electronic properties that are key to understanding reactivity. fu-berlin.de

For this compound, DFT calculations would typically be performed to determine its most stable three-dimensional conformation. The theory could predict key structural parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the molecule's reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is a crucial descriptor for chemical reactivity and stability. researchgate.net

While patent literature describes DFT calculations for analogous compounds to assess stability, specific, detailed DFT studies on this compound are not widely published. google.com A typical DFT study on this molecule would likely employ a functional like B3LYP with a suitable basis set to predict its electronic properties. nih.gov

Table 1: Potential DFT-Calculated Properties for this compound

| Property | Description | Potential Insight |

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Provides foundational data on bond lengths and angles. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms. | Helps identify electron-rich and electron-poor sites within the molecule. bhu.ac.in |

Molecular Modeling and Docking for Chemical Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. wikipedia.org This method is fundamental in structure-based drug design for screening virtual libraries of compounds and for proposing the binding mode of a potential drug molecule. wikipedia.orgresearchgate.net The process involves placing the ligand into the binding site of the receptor and evaluating the fit using a scoring function, which estimates the binding affinity. wikipedia.orgcuni.cz

No specific molecular docking studies featuring this compound are detailed in the surveyed literature. However, a hypothetical docking study could be performed to investigate its potential as an inhibitor for an enzyme such as monoamine oxidase (MAO), given the structural alerts from the cyclopropylamine group, which is present in known MAO inhibitors. The 3D structure of the target protein would be obtained from a database like the Protein Data Bank. The simulation would then predict the binding pose of this compound within the active site, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and π-π stacking between the benzyl (B1604629) ring and aromatic residues in the protein. The resulting docking score would provide an estimate of its binding free energy, helping to rank its potential efficacy compared to other ligands. pkusz.edu.cn

Prediction of Regioselectivity through Computational Methods

Computational methods, particularly those based on DFT, are powerful tools for predicting the regioselectivity of chemical reactions. rsc.orgnih.gov Regioselectivity refers to the preference for bond-making or breaking at one position over all other possible positions. Predictions can be made by analyzing reactivity indices derived from DFT or by comparing the energies of potential intermediates or transition states for different reaction pathways. nih.gov

For this compound, a key question would be the regioselectivity of electrophilic aromatic substitution on the benzyl ring. The methoxy (B1213986) group is an ortho-, para-directing activator, while the cyclopropylaminomethyl group is also activating. Computational analysis could predict the most likely site for substitution (e.g., nitration, halogenation). This is often achieved by calculating local reactivity descriptors such as the Fukui function or by analyzing the molecular electrostatic potential map to identify the most nucleophilic sites on the aromatic ring. mdpi.com By comparing the activation energies for substitution at the different available positions on the ring, a clear prediction of the major product can be made. ucl.ac.uk

Analysis of Free Energy Profiles and Transition States

Understanding the mechanism of a chemical reaction requires the characterization of its free energy profile, which maps the energy of the system along the reaction coordinate. ucl.ac.uk This profile reveals the energies of reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the lowest energy path of a reaction, and its structure and energy determine the reaction's rate. rsc.org

For a reaction involving this compound, such as its N-dealkylation or oxidation, computational methods can be used to locate the structures of the relevant transition states. rsc.org DFT calculations are commonly employed to optimize the geometry of transition states, which are characterized by having exactly one imaginary vibrational frequency. fu-berlin.de The calculated free energy of activation (the difference in energy between the reactants and the transition state) is a critical parameter that dictates the reaction kinetics. google.com While specific free energy profiles for this compound are not available in the literature, this type of analysis is standard for mechanistic studies. For example, a study on the opening of a cyclopropane (B1198618) ring would involve calculating the free energy profile to understand the energetic barrier and whether the reaction is thermodynamically favorable. ucl.ac.uk

Electrostatic Potential Analysis and Reactivity Descriptors

The Molecular Electrostatic Potential (MESP) is a valuable property for understanding and predicting a molecule's reactive behavior. researchgate.net It is a real physical property that can be calculated computationally and represents the electrostatic force that the molecule's charge distribution (from electrons and nuclei) would exert on a positive point charge. chemrxiv.org The MESP is typically visualized as a map on the molecule's electron density surface, where colors indicate different potential values. Regions of negative potential (typically colored red or blue) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue or green) are electron-poor and indicate sites for nucleophilic attack. bhu.ac.inchemrxiv.org

An MESP analysis of this compound would likely show a region of significant negative potential around the nitrogen atom due to its lone pair of electrons, and also around the oxygen atom of the methoxy group. These sites represent the primary centers for interaction with electrophiles or for hydrogen bonding. A region of positive potential would be expected around the hydrogen atom attached to the nitrogen.

In addition to MESP, various reactivity descriptors derived from conceptual DFT, such as electrophilicity and nucleophilicity indices, can be calculated to provide a quantitative measure of a molecule's reactivity. mdpi.com These descriptors help in understanding the global and local reactivity patterns of the molecule. researchgate.netnih.gov

Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the complete chemical structure of N-(3-methoxybenzyl)cyclopropanamine.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is characterized by distinct signals corresponding to the protons of the methoxy (B1213986), benzyl (B1604629), and cyclopropyl (B3062369) groups.

While specific experimental data for this compound is not widely published in peer-reviewed literature, the spectrum can be reliably predicted based on the known data for the parent compound, N-benzylcyclopropanamine, and the well-understood effects of substituents on the benzene (B151609) ring. The experimental ¹H NMR data for N-benzylcyclopropanamine shows the benzylic protons (CH₂) at approximately 3.87 ppm, the cyclopropyl methine proton (CH) at 1.94-1.99 ppm, and the cyclopropyl methylene (B1212753) protons (CH₂) as a multiplet around 0.57-0.58 ppm. chemrxiv.org

For this compound, the introduction of the electron-donating methoxy group at the meta position of the benzene ring will induce slight shifts in the aromatic proton signals. The protons ortho and para to the methoxy group will experience increased shielding and shift to a higher field (lower ppm), while the proton meta to the group will be less affected. The methoxy group itself will present as a sharp singlet, typically in the range of 3.7-3.9 ppm. The chemical shifts of the benzylic and cyclopropyl protons are expected to be largely similar to those of the unsubstituted analogue.

A predicted ¹H NMR data table for this compound is presented below.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic H (ortho to CH₂ & OCH₃) | ~6.8-7.0 | m | 2H |

| Aromatic H (para to OCH₃) | ~7.2-7.3 | t | 1H |

| Aromatic H (ortho to CH₂) | ~6.7-6.9 | m | 1H |

| Benzylic CH₂ | ~3.87 | s | 2H |

| Methoxy OCH₃ | ~3.80 | s | 3H |

| Cyclopropyl CH | ~1.9-2.0 | m | 1H |

| Cyclopropyl CH₂ | ~0.5-0.6 | m | 4H |

| Amine NH | Broad | s | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

Similar to the ¹H NMR data, specific experimental ¹³C NMR data for this compound is scarce. However, based on the data for N-benzylcyclopropanamine, which shows the benzylic carbon at approximately 64.62 ppm, the cyclopropyl methine carbon at 41.42 ppm, and the cyclopropyl methylene carbons at 7.12 ppm, a predictive analysis can be made. chemrxiv.org The presence of the 3-methoxy group will primarily affect the chemical shifts of the aromatic carbons. The carbon attached to the methoxy group will be significantly deshielded (shifted to a lower field), while the ortho and para carbons will be shielded (shifted to a higher field).

A predicted ¹³C NMR data table for this compound is provided below.

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C (quaternary, attached to CH₂) | ~139 |

| Aromatic C (quaternary, attached to OCH₃) | ~160 |

| Aromatic C (CH) | ~112-130 |

| Benzylic CH₂ | ~64-65 |

| Methoxy OCH₃ | ~55 |

| Cyclopropyl CH | ~41-42 |

| Cyclopropyl CH₂ | ~7-8 |

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) and Tautomerism Studies

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a specialized technique that can provide direct information about the electronic environment of the nitrogen atom in the amine group. For secondary amines like this compound, the ¹⁵N chemical shift is sensitive to factors such as solvent, temperature, and protonation state. chemrxiv.org In general, the ¹⁵N chemical shift for secondary aliphatic amines falls within a specific range. hmdb.ca This technique can be particularly useful in studying hydrogen bonding interactions and the basicity of the nitrogen lone pair.

Tautomerism, the migration of a proton, is not a significant consideration for this compound in its neutral form as there are no readily accessible alternative tautomeric structures. Studies on related cyclopropylamine (B47189) derivatives have explored tautomerism in more complex heterocyclic systems, but this is not directly applicable to the simple secondary amine structure of the title compound. chemrxiv.orggoogle.com

Mass Spectrometry Techniques for Molecular Identification and Derivatization Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₁₁H₁₅NO), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula. This is a crucial step in the definitive identification of the compound.

Tandem Mass Spectrometry (MS/MS and MSⁿ)

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. This technique is invaluable for structural elucidation. For this compound, the protonated molecule [M+H]⁺ would be the precursor ion in a typical MS/MS experiment.

The fragmentation of protonated benzylamines is well-documented and generally proceeds through characteristic pathways. beilstein-journals.org The most common fragmentation would be the cleavage of the benzylic C-N bond, leading to the formation of a stable 3-methoxybenzyl cation (m/z 121) and a neutral cyclopropylamine molecule. Another possible fragmentation pathway could involve the loss of the cyclopropyl group. The analysis of these fragment ions provides conclusive evidence for the connectivity of the benzyl and cyclopropyl moieties to the nitrogen atom.

A table summarizing the key mass spectrometry data for this compound is presented below.

| Analysis | Technique | Expected Ion | m/z (Nominal) |

| Molecular Weight Confirmation | HRMS | [M+H]⁺ | 178 |

| Fragmentation Analysis | MS/MS | [M+H]⁺ | 178 |

| Major Fragment | MS/MS | [3-methoxybenzyl]⁺ | 121 |

| Minor Fragment | MS/MS | [M-C₃H₅]⁺ | 136 |

Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI-IMS)

Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI-IMS) is a powerful technology that maps the spatial distribution of a wide array of biomolecules and synthetic compounds directly within thin tissue sections. mdpi.comnih.gov The technique involves coating a sample with a matrix that absorbs laser energy, which facilitates the desorption and ionization of analyte molecules. researchgate.net A laser beam then rasters across the sample, generating a mass spectrum at each discrete location. nih.gov This process creates a detailed molecular map, revealing the location of hundreds of compounds simultaneously without the need for specific labels. nih.gov

While specific MALDI-IMS studies on this compound are not prominently documented, the technique is well-suited for the analysis of small molecules, including primary amines and other neuroactive substances. mdpi.com Reactive matrices have been developed to enhance the detection of primary amines, which are often challenging to ionize efficiently. mdpi.com For a compound like this compound, MALDI-IMS could be employed to visualize its distribution in biological tissues, for instance, to study its localization in brain tissue sections. mdpi.com The predicted mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is a key parameter for its detection.

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 178.12265 |

| [M+Na]⁺ | 200.10459 |

| [M+K]⁺ | 216.07853 |

| [M+NH₄]⁺ | 195.14919 |

| Data sourced from computational predictions. |

This table illustrates the expected m/z values that would be targeted in a mass spectrometry experiment to identify this compound.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a molecule's structure and properties. mdpi.comnih.gov

A crystal structure for this compound itself is not publicly available. However, the analysis of structurally related compounds provides insight into the data that can be obtained. For example, the crystal structure of N-cyclopropyl-3-hydroxy-4-methoxybenzamide, which shares key structural motifs, has been determined. researchgate.net In such an analysis, the seven-membered diazepine (B8756704) ring may adopt a boat or twisted-boat conformation, with substituents occupying either axial or equatorial positions. mdpi.com The study of N-benzyl derivatives often reveals details about the orientation and potential disorder of the benzyl group. vensel.org The data generated allows for the creation of detailed structural models and an understanding of packing forces within the crystal lattice. vensel.orgwiley.com

Table 2: Illustrative Crystallographic Data for a Structurally Related Benzamide

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.0478(3) |

| b (Å) | 9.8093(4) |

| c (Å) | 13.1602(5) |

| β (°) | 104.712(2) |

| Volume (ų) | 1004.85(7) |

| Note: Data is for the related compound N-cyclopropyl-3-hydroxy-4-methoxybenzamide and is presented for illustrative purposes. researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. spectroscopyonline.com It works by measuring the absorption of infrared radiation at specific frequencies that correspond to the vibrations of chemical bonds. libretexts.org The resulting spectrum is a unique molecular fingerprint. spectroscopyonline.com

For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its constituent parts: the aromatic ring, the ether linkage, the secondary amine, and the cyclopropyl group. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclopropyl and methylene groups are found just below 3000 cm⁻¹. phenomenex.com The C=C stretching vibrations of the benzene ring are expected in the 1600-1400 cm⁻¹ region. phenomenex.com The presence of the secondary amine (N-H) would likely produce a stretching band in the 3300-3500 cm⁻¹ range. The C-O stretch of the methoxy group's aryl ether is anticipated around 1250 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Secondary Amine | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Alkyl C-H (Cyclopropyl, CH₂) | C-H Stretch | 2850 - 3000 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Aryl Ether | C-O Stretch | 1200 - 1275 |

| These are generalized predictions based on established group frequencies. |

Chromatographic Purification and Analysis Techniques

Flash chromatography is a widely used and efficient method for the purification of synthetic organic compounds. chromatographyonline.comepfl.ch It is a form of medium-pressure liquid chromatography that utilizes a stationary phase, typically silica (B1680970) gel, packed in a column. chromatographyonline.combiotage.com A solvent system (mobile phase) is pushed through the column with pressurized gas, which significantly speeds up the separation process compared to traditional gravity-fed chromatography. chromatographyonline.com

This technique is integral to the synthesis of compounds like this compound for isolating the desired product from unreacted starting materials and by-products. The choice of solvent system is critical for achieving good separation. rjptonline.org For amine-containing compounds, which can interact strongly with the acidic silica gel, it is common to add a small amount of a basic modifier like triethylamine (B128534) to the eluent to improve peak shape and recovery. rjptonline.org

Table 4: Typical Flash Chromatography Parameters for Amine Purification

| Parameter | Description |

| Stationary Phase | Silica Gel (40-63 µm) |

| Common Eluents | Hexane/Ethyl Acetate gradients, Dichloromethane/Methanol gradients |

| Modifiers | ~0.1% Triethylamine (for basic compounds) |

| Detection | UV, Anisaldehyde stain (for TLC visualization) |

| Based on general procedures for purifying organic amines. biotage.comrjptonline.org |

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for assessing the purity of a compound and for separating components of a mixture with high resolution. srce.hr It can also be scaled up for preparative purposes to isolate pure substances. researchgate.net The most common mode is reversed-phase HPLC (RP-HPLC), which uses a nonpolar stationary phase (like C18) and a polar mobile phase, typically a mixture of water and a polar organic solvent such as acetonitrile (B52724) or methanol. rsc.org

For this compound, analytical RP-HPLC would be used to determine its purity, often with UV detection at a wavelength where the benzene ring absorbs, such as 254 nm or 280 nm. researchgate.net Gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to achieve efficient separation of compounds with different polarities. srce.hr Furthermore, preparative HPLC using a chiral stationary phase is a key method for separating enantiomers of chiral molecules like N-substituted cyclopropylamines.

Table 5: Common HPLC Conditions for Analysis of Related Aromatic Amines

| Parameter | Description |

| Mode | Reversed-Phase (RP-HPLC) |

| Stationary Phase | C18 (Octadecyl-silica) |

| Mobile Phase | Acetonitrile / Water or Methanol / Water, often with 0.1% acid (TFA or formic acid) |

| Elution | Isocratic or Gradient |

| Detection | UV (e.g., 254 nm, 280 nm) |

| Application | Purity assessment, separation of isomers, quantification |

| Compiled from methods used for similar compounds. researchgate.netrsc.org |

Derivatization Strategies and Functional Group Transformations

Amine-Based Derivatization

The secondary amine functional group in N-(3-methoxybenzyl)cyclopropanamine is a prime target for derivatization. Standard chemical reactions involving this group facilitate the attachment of a diverse range of substituents, which in turn alters the compound's physicochemical characteristics. orgoreview.com

Key derivatization reactions for secondary amines include acylation, alkylation, and sulfonylation. orgoreview.comblogspot.com

Acylation: This involves the reaction of the amine with acyl halides (like acetyl chloride) or anhydrides to yield N-substituted amides. orgoreview.comlibretexts.org A base such as pyridine (B92270) or sodium hydroxide (B78521) is often used to neutralize the acid byproduct. orgoreview.comblogspot.com The resulting amide is generally less basic and nucleophilic than the original amine. orgoreview.com

Alkylation: Secondary amines can be alkylated by reacting them with alkyl halides. wikipedia.orgucalgary.ca However, this reaction can be challenging to control as the product, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to the potential for overalkylation and the formation of quaternary ammonium (B1175870) salts. wikipedia.orgucalgary.camasterorganicchemistry.com

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, produces stable N-substituted sulfonamides. jove.comresearchgate.netcbijournal.com This reaction is analogous to the Hinsberg test, which is used to distinguish between primary, secondary, and tertiary amines. jove.com

Table 1: Examples of Amine-Based Derivatization Reactions

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride | Amide |

| Alkylation | Methyl iodide | Tertiary amine |

| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide |

Functionalization of the Benzyl (B1604629) Moiety

The benzyl portion of this compound features a methoxy (B1213986) group on the aromatic ring. The methoxy group is an activating, ortho-, para-director for electrophilic aromatic substitution, meaning it increases the ring's reactivity and directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. wikipedia.orgquora.com This characteristic allows for the introduction of a variety of functional groups onto the benzene (B151609) ring. wikipedia.org

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid can introduce a nitro group at the ortho and para positions relative to the methoxy group. rsc.org

Halogenation: Reactions with halogens, such as bromine in the presence of a catalyst, will also yield ortho and para substituted products. libretexts.org

The methoxy group itself can also be modified. A key transformation is demethylation , which converts the methoxy ether into a hydroxyl group (a phenol). chem-station.com This is typically achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. researchgate.net The resulting phenolic group can then undergo further derivatization, for example, through etherification or esterification. The p-methoxybenzyl (PMB) group can also be removed under mildly oxidizing conditions using reagents like dichlorodicyanobenzoquinone (DDQ). chem-station.comchemrxiv.org

Strategies for Introducing and Modifying Functional Groups via Ring Opening

The cyclopropyl (B3062369) ring in this compound is a strained, three-membered ring that can undergo ring-opening reactions, offering a route to linear structures with new or modified functional groups. nih.govacs.org The reactivity of the cyclopropane (B1198618) ring is influenced by the substituents attached to it. nih.gov

Cyclopropylamines can be opened under various conditions:

Acid-Catalyzed Ring Opening: Treatment with strong acids, such as superacids (e.g., triflic acid), can lead to the protonation and subsequent cleavage of the cyclopropane ring. nih.gov The regioselectivity of this cleavage (i.e., which C-C bond breaks) can be influenced by the substituents. For instance, studies on similar structures have shown that the presence of the ammonium group can direct the cleavage to the distal C-C bond. nih.gov

Oxidative Ring Opening: Photoredox catalysis and electrochemical methods can also initiate ring-opening. nih.govchemistryviews.orgepfl.chresearchgate.net For example, visible-light-mediated photocatalysis can oxidize the cyclopropylamine (B47189) to a nitrogen radical cation, which then undergoes ring opening to form a β-carbon radical iminium ion. nih.gov This intermediate can then react with other molecules, such as alkenes, to form larger structures. nih.gov

These ring-opening strategies transform the cyclic amine into a 1,3-difunctionalized acyclic amine, which can serve as a versatile intermediate for further synthesis. epfl.ch

Methods for Enhancing Spectroscopic Detection via Derivatization

In analytical chemistry, especially for techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is a crucial step to enhance the detection of compounds like this compound. iu.edunih.govresearchgate.net Derivatization can improve a compound's volatility, thermal stability, and chromatographic behavior. iu.eduresearchgate.net It can also introduce a chemical group that is highly responsive to a specific detector. researchgate.net

Common derivatization strategies for amines include:

Acylation for GC Analysis: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) are frequently used to acylate amines. iu.educovachem.comsigmaaldrich.comthomassci.comscientificlabs.co.uk The resulting trifluoroacetyl derivatives are more volatile and show a strong response in electron capture detectors (ECD), making them suitable for trace analysis. gcms.cz

Derivatization for HPLC-Fluorescence Detection: To enhance detection by fluorescence, a fluorescent tag can be attached to the amine. Dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) is a widely used reagent for this purpose. scientificlabs.co.ukcaymanchem.comnih.gov It reacts with primary and secondary amines to form highly fluorescent sulfonamide derivatives that can be detected with high sensitivity. researchgate.net These derivatives are typically separated using reversed-phase HPLC. researchgate.net

Table 2: Derivatization Reagents for Enhanced Spectroscopic Detection

| Derivatizing Reagent | Analytical Technique | Purpose |

| Trifluoroacetic anhydride (TFAA) | GC-MS, GC-ECD | Increases volatility and enhances electron capture detection. gcms.cz |

| Dansyl chloride | HPLC-Fluorescence | Introduces a fluorescent tag for highly sensitive detection. researchgate.net |

Synthetic Utility and Applications As a Chemical Building Block

N-(3-methoxybenzyl)cyclopropanamine as a Precursor in Complex Organic Synthesis

The strategic importance of this compound lies in its role as a key starting material for the multi-step synthesis of complex molecular targets. Organic synthesis is the science of constructing organic compounds through a series of chemical reactions, often requiring the careful introduction and removal of functional groups to achieve the desired final structure. nih.gov In this context, this compound serves as a foundational fragment, incorporating the essential cyclopropylamine (B47189) unit into a larger, more intricate molecule.

A notable example of its application is in the preparation of phthalazinone derivatives. google.com In one patented process, a related compound, N-(azetidin-3-ylmethyl)-N′-(4-methoxybenzyl)cyclopropanamine hydrochloride, is used to synthesize 4-[3-(3-[(cyclopropylamino)methyl]azetidine-1-carbonyl)-4-fluorobenzyl]phthalazin-1(2H)-one, a compound with potential pharmaceutical applications. google.com The p-methoxybenzyl (PMB) group in these precursors is a well-established protecting group for amines. It is stable under many reaction conditions but can be readily removed, often with an acid like trifluoroacetic acid, at a later stage in the synthetic sequence. google.commdpi.com This allows chemists to perform reactions on other parts of the molecule without unintended interference from the amine group, highlighting the precursor's value in elaborate synthetic campaigns.

Applications in the Synthesis of Functionalized Organic Molecules

The structure of this compound makes it an ideal starting point for producing a wide array of functionalized organic molecules, which are compounds engineered with specific chemical groups to impart desired properties. mdpi.commdpi.com Its secondary amine is a nucleophilic center that readily participates in reactions to form new carbon-nitrogen bonds, introducing the cyclopropylamine scaffold into different molecular frameworks.

Research has demonstrated its utility in creating molecules with significant biological relevance. For instance, the core structure is found in compounds designed as serotonin (B10506) 2C (5-HT2C) receptor agonists, which are investigated for potential use as antipsychotic medications. nih.gov In these syntheses, the N-(3-methoxybenzyl)amine portion is typically constructed via reductive amination, where an aldehyde is reacted with the corresponding amine to build more complex secondary or tertiary amine products. nih.gov Furthermore, the compound is a key building block for intermediates used in the synthesis of potent protein kinase inhibitors, a critical class of drugs used in oncology and for treating inflammatory diseases. nih.govvu.lted.ac.ukacs.org

Role in the Preparation of Intermediates for Advanced Chemical Structures

A primary application of this compound is in the synthesis of stable intermediates that are subsequently converted into advanced chemical structures. These intermediates are crucial stepping stones in the construction of molecules with high structural complexity and specific therapeutic functions.

One of the most direct applications is in the synthesis of kinase inhibitors. mdpi.com For example, a patented method for preparing a phthalazinone derivative, a compound with potential as a PARP inhibitor, utilizes an intermediate derived from a methoxybenzyl-protected cyclopropanamine. google.com The process involves coupling the intermediate with a fluorinated benzoic acid derivative to form a complex amide, yielding a final product with high purity and in high yield. google.com Similarly, research into novel serotonin receptor agonists has involved the synthesis of N-substituted 2-phenylcyclopropylmethylamines, where the N-(3-methoxybenzyl) moiety is a key component of the synthetic strategy to create advanced molecules for neurological research. nih.gov The stability and reactivity of this building block make it invaluable for reliably constructing the core of these sophisticated final products.

Integration into Established Coupling Reactions

While not a typical substrate for the Suzuki-Miyaura reaction, which couples organoborons with organic halides, this compound is well-suited for other powerful, established cross-coupling reactions, most notably the Buchwald-Hartwig amination. Current time information in Bangalore, IN. This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine. organic-chemistry.orgnumberanalytics.com As a secondary amine, this compound is an ideal coupling partner for this transformation, allowing for the synthesis of complex tertiary amines that are often difficult to produce through other methods. snnu.edu.cnnih.gov The reaction is central to modern medicinal chemistry for creating the aryl amine linkage found in many pharmaceuticals. numberanalytics.com

The general mechanism for the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by coordination of the amine and deprotonation to form a palladium-amido complex. Reductive elimination from this complex yields the desired C-N coupled product and regenerates the palladium(0) catalyst.

Beyond C-N coupling, this compound and its derivatives are valuable in multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates parts of all the starting materials. nih.govnih.gov For example, a related cyclopropanamine derivative has been shown to participate in a three-component reaction with an aldehyde and an isocyanide, where the imidazole (B134444) nitrogen atom intercepts a nitrilium ion intermediate to produce complex imidazopyrazine structures. nih.gov This demonstrates the versatility of the cyclopropanamine moiety in sophisticated, one-pot synthetic strategies.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1050419-13-0 (for hydrochloride salt) | sigmaaldrich.com |

| Molecular Weight | 213.71 g/mol (for hydrochloride salt) | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | ≥95% | sigmaaldrich.com |

| Storage Temperature | Room Temperature | sigmaaldrich.com |

Table 2: Examples of Advanced Structures Synthesized Using this compound or Related Precursors

| Target Molecule Class | Synthetic Application | Key Reaction Type |

| Phthalazinone Derivatives | Potential PARP inhibitors for cancer therapy. google.com | Amide coupling |

| Serotonin 2C Receptor Agonists | Investigated for use as antipsychotic medications. nih.gov | Reductive Amination |

| p38 MAPK Inhibitors | Potential anti-inflammatory agents and cancer therapeutics. nih.gov | C-N Bond Formation |

| Imidazopyrazines | Diverse heterocyclic structures for drug discovery. nih.gov | Multicomponent Reaction |

| Aryl Amines | Common scaffolds in medicinal chemistry. organic-chemistry.orgnumberanalytics.com | Buchwald-Hartwig Amination |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-methoxybenzyl)cyclopropanamine, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between cyclopropanamine derivatives and substituted benzyl halides. For example, analogous compounds like N-(pentan-3-yl)cyclopropanamine hydrochloride are synthesized using cyclopropanamine and alkyl halides in the presence of bases such as NaOH or K₂CO₃ to drive the reaction . Key parameters include reaction temperature (optimized between 50–80°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reactants. Catalytic hydrogenation over platinum-based catalysts (e.g., Pt/C) may also be employed for intermediates, as seen in patent literature for related cyclopropanamine derivatives .

Q. Which analytical techniques are recommended for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the cyclopropane ring integrity and methoxybenzyl substitution pattern. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. For example, InChI codes and molecular formulas from PubChem entries (e.g., C12H17N) provide foundational data for cross-referencing experimental results .

Q. What are the stability profiles of this compound under varying storage and experimental conditions?

- Methodological Answer : Stability is influenced by temperature, light, and solvent choice. Analogous compounds like N-(pentan-3-yl)cyclopropanamine hydrochloride remain stable at room temperature in anhydrous conditions but degrade in acidic/basic environments. Storage at –20°C in amber vials under inert gas (N₂/Ar) is recommended. Solubility in polar aprotic solvents (e.g., DMSO) should be verified via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in cyclopropane ring formation during synthesis?

- Methodological Answer : Low yields often arise from ring strain or side reactions. Strategies include:

- Catalyst Screening : Testing transition-metal catalysts (e.g., Pd or Pt) to stabilize intermediates .

- Flow Chemistry : Continuous flow reactors improve mixing and thermal control, as demonstrated in automated synthesis platforms for related amines .

- Additives : Lewis acids (e.g., ZnCl₂) or crown ethers can enhance nucleophilicity of cyclopropanamine .

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

- Methodological Answer : Discrepancies may stem from assay variability or impurity profiles. Recommendations include:

- Comparative Bioassays : Replicate studies using standardized protocols (e.g., OECD guidelines) with pure batches.

- Metabolite Profiling : LC-MS/MS to identify degradation products that may interfere with activity .

- In Silico Modeling : Molecular docking studies to correlate structural features (e.g., methoxy group position) with target binding, as seen in pesticide-related cyclopropanamine analogs .

Q. What computational methods are suitable for predicting physicochemical properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates bond dissociation energies and cyclopropane ring strain. Molecular Dynamics (MD) simulations predict solubility and partition coefficients (logP). PubChem’s InChI-derived data (e.g., 1S/C12H17N) can validate computational results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.